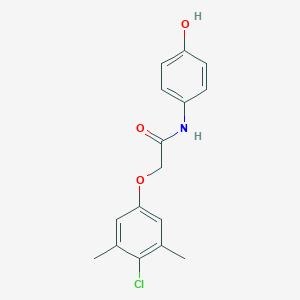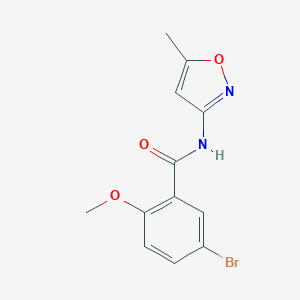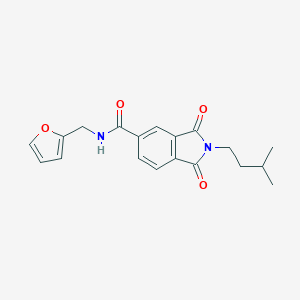![molecular formula C21H14F3NO4 B303060 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid, also known as TFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFMPB is a member of the biphenylcarboxylic acid family and is synthesized through a multistep process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and matrix metalloproteinases (MMPs), enzymes involved in cancer progression.
Biochemical and Physiological Effects
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been shown to reduce inflammation and oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid in lab experiments is its high potency and selectivity towards specific enzymes and proteins, making it an ideal candidate for drug development. However, the complex synthesis process and high cost of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid research. One area of interest is the development of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid and its potential interactions with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid could facilitate its use in large-scale experiments.
Méthodes De Synthèse
The synthesis of 2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid involves the reaction of 4-(Trifluoromethoxy)aniline with 2-bromo-1-(4-methoxyphenyl)ethanone to form the intermediate compound, which is then subjected to further chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for drug development.
Propriétés
Nom du produit |
2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid |
|---|---|
Formule moléculaire |
C21H14F3NO4 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H14F3NO4/c22-21(23,24)29-14-11-9-13(10-12-14)25-19(26)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(27)28/h1-12H,(H,25,26)(H,27,28) |
Clé InChI |
KFMQFLDKBRDILL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Solubilité |
60.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B302978.png)
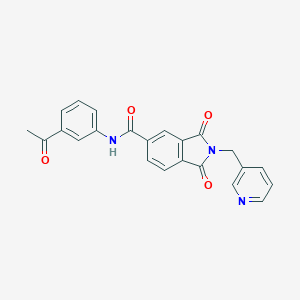
![3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B302982.png)
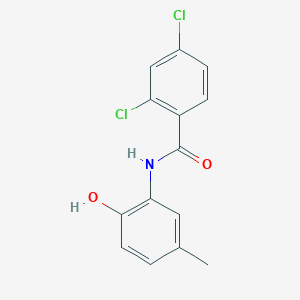
![2-{[(4-Chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B302984.png)
![5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid](/img/structure/B302985.png)
![N-(4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B302987.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B302991.png)
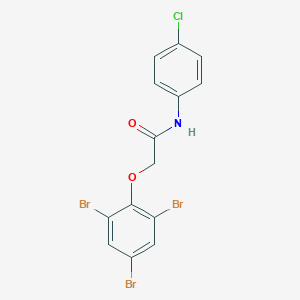
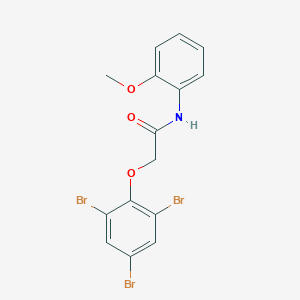
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B302995.png)
